molecular formula C4H9BrN2S B1201116 5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide CAS No. 2799-75-9

5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide

Cat. No. B1201116
CAS RN: 2799-75-9
M. Wt: 197.1 g/mol
InChI Key: ILHMCGSSFGDTSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazine derivatives involves cyclocondensation of amino-mercaptoacrylamides with aldehydes and ketones under acidic catalysis. Such processes often yield functionalized thiazine derivatives, which can undergo further chemical transformations, including recyclization to pyrimidinones under specific conditions (Vovk et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of thiazine derivatives reveals detailed insights into their electronic and geometric configurations. Studies involving X-ray diffraction and NMR spectroscopy provide a comprehensive understanding of the molecular geometry, contributing to the identification of potential reactivity and interaction sites within the molecule. For example, studies on N,4-diheteroaryl 2-aminothiazoles highlight the protonation sites and hydrogen bonding patterns, essential for understanding the compound's behavior in various chemical environments (Böck et al., 2021).

Chemical Reactions and Properties

Thiazine derivatives participate in a wide range of chemical reactions, including cyclocondensation, alkylation, and recyclization, which are crucial for synthesizing various functionalized molecules. These reactions often involve the transformation of thiazine derivatives under different conditions, leading to the formation of compounds with distinct chemical structures and properties. For instance, the conversion of thiazine derivatives to pyrimidinones or the formation of complex heterocyclic systems through regioselective synthesis demonstrates the compound's versatility in chemical reactions (Mahato et al., 2015).

Scientific Research Applications

  • Synthesis and Biological Activity : A study by Kulakov et al. (2015) highlights the synthesis of new 5,6-dihydro-1,3-thiazin-4-one derivatives, which have shown high antiradical and anti-inflammatory activity (Kulakov et al., 2015).

  • Structural Analysis and Reactivity : Vovk et al. (2005) conducted research on the synthesis of functionalized 2,3-dihydro-1,3-thiazin-4(1H)-one derivatives, exploring their reactivity and potential applications (Vovk et al., 2005).

  • Synthesis and Isolation Techniques : Research by Reddy and Prabhakaran (2011) focused on the synthesis of 5,6-dihydro-4H-1,3-oxazine hydrobromides, a related compound, providing insights into synthesis techniques and structural influences (Reddy & Prabhakaran, 2011).

  • Basicity and Structure Analysis : Ignatova et al. (1977) investigated the basicity and structure of related 4,4,6-trimethyl-2-arylamino-5,6-dihydro-4H-1,3-thiazines, offering valuable data on their chemical properties (Ignatova et al., 1977).

  • Crystal Structure Elucidation : Another study by Kulakov et al. (2009) focused on the synthesis and crystal structure of β-N-(5-methyl-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)isonicotinohydrazide, demonstrating advanced structural analysis techniques (Kulakov et al., 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5,6-dihydro-4H-1,3-thiazin-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S.BrH/c5-4-6-2-1-3-7-4;/h1-3H2,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHMCGSSFGDTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30480-64-9 (Parent)
Record name 4H-1,3-Thiazin-2-amine, 5,6-dihydro-, monohydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20182271
Record name 4H-1,3-Thiazin-2-amine, 5,6-dihydro-, monohydrobromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide

CAS RN

2799-75-9
Record name 4H-1,3-Thiazin-2-amine, 5,6-dihydro-, hydrobromide (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1,3-Thiazin-2-amine, 5,6-dihydro-, monohydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,3-Thiazin-2-amine, 5,6-dihydro-, monohydrobromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dihydro-4H-1,3-thiazin-2-amine hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide
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5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide
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5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide
Reactant of Route 5
5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide
Reactant of Route 6
5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide

Citations

For This Compound
1
Citations
IPC Class, A USPC - The Journal of Pharmacology and …, 2013 - patentsencyclopedia.com
Compounds and Methods for Treating Pain - Patent application Patents - stay tuned to the technology Inventors list Assignees list Classification tree browser Top 100 Inventors Top 100 …
Number of citations: 1 www.patentsencyclopedia.com

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